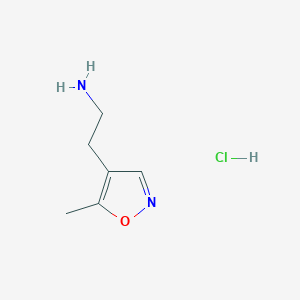

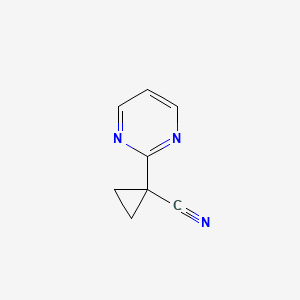

![molecular formula C23H20N4O2S2 B2398593 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392296-76-3](/img/structure/B2398593.png)

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H28N4O2S2 and a molecular weight of 456.62. No further physical and chemical properties could be found in the available resources.Scientific Research Applications

Synthesis and Cyclizations

The compound has been investigated for its synthetic pathways and cyclization reactions. Notably, it can be obtained through the reaction of corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate. Additionally, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate leads to the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . These synthetic pathways provide a foundation for further exploration of the compound’s properties.

Heterocyclic Systems

N-Substituted β-alanines, including our compound of interest, serve as versatile starting materials for synthesizing various heterocyclic systems. One such system is the pyrimidine skeleton, commonly found in pharmaceuticals, fungicides, and herbicides. The compound’s structure and substituents make it a potential precursor for pyrimidine-based derivatives with diverse biological activities .

Diazine Alkaloid Scaffold

The compound’s core structure contains diazine moieties (pyrimidine-like rings), which are essential building blocks in nature. Diazines are present in DNA, RNA, flavors, and fragrances. Researchers can explore modifications of this scaffold to develop pharmacologically active compounds. By functionalizing the diazine ring, scientists can create novel molecules with specific properties for drug discovery and other applications .

Spectroscopic Characterization

The combined spectral data obtained from 1H-, 13C-, and 1H/13C (HETCOR) NMR and IR analyses provide valuable information about the synthesized products. These techniques allow researchers to confirm the compound’s structure and study its chemical environment. Spectroscopic characterization is crucial for understanding the compound’s behavior and interactions in various contexts .

Atropisomerism

Interestingly, most 5- and 6-methyldihydropyrimidinediones and their 2-thio analogues exhibit atropisomerism due to restricted rotation around the N(1)-C(1’) bond. Investigating the energetic characteristics of this process and understanding the stability of different conformers can contribute to our knowledge of molecular dynamics .

Other Potential Applications

While specific applications beyond the mentioned areas require further exploration, the compound’s unique structure suggests potential roles in medicinal chemistry, materials science, and catalysis. Researchers can investigate its reactivity, stability, and interactions with other molecules to uncover additional applications .

Safety and Hazards

As this compound is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures.

Future Directions

properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c1-14-10-15(2)12-17(11-14)24-20(28)13-30-23-27-26-22(31-23)25-21(29)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFFQEOZMVTUQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

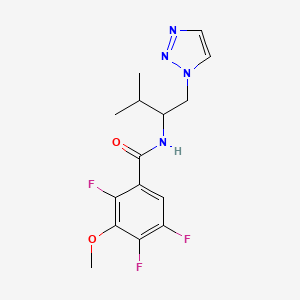

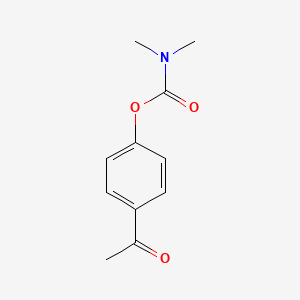

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398510.png)

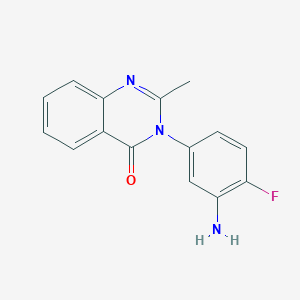

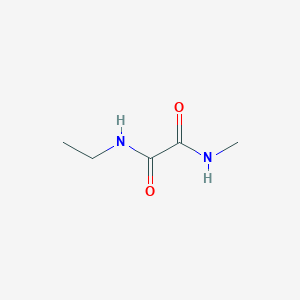

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2398518.png)

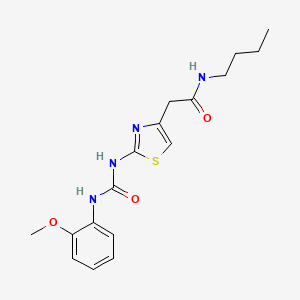

![N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2398519.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2398520.png)

![(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B2398522.png)

![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)

![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)